11,17-Difuroate Mometasone Furoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32Cl2O8/c1-18-14-22-21-9-8-19-15-20(35)10-11-29(19,2)31(21,34)26(41-27(37)23-6-4-12-39-23)16-30(22,3)32(18,25(36)17-33)42-28(38)24-7-5-13-40-24/h4-7,10-13,15,18,21-22,26H,8-9,14,16-17H2,1-3H3/t18-,21+,22+,26+,29+,30+,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGUHJEIVTMQZ-VYYCQGSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32Cl2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370190-33-2 | |
| Record name | Mometasone-11,17-difuroate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370190332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOMETASONE-11,17-DIFUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5X8N7NWY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Conformational Analysis of 11,17 Difuroate Mometasone Furoate
Advanced Spectroscopic Characterization for Structural Confirmation
The definitive structure of 11,17-Difuroate Mometasone (B142194) Furoate, with the molecular formula C₃₂H₃₂Cl₂O₈ and a molecular weight of approximately 615.51 g/mol , is confirmed through a combination of advanced spectroscopic methods. pharmaffiliates.com While detailed proprietary spectra are maintained by reference standard suppliers, the expected spectroscopic characteristics can be inferred from its structure and comparison with Mometasone Furoate. usbio.netklivon.com
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of corticosteroids. For 11,17-Difuroate Mometasone Furoate, ¹H and ¹³C NMR spectra would provide unambiguous evidence of the additional furoate group at the C-11 position compared to Mometasone Furoate.
¹H NMR Spectroscopy: The proton spectrum would display characteristic signals for the steroid backbone and the two furoate ester moieties. Key differences from the Mometasone Furoate spectrum would be the absence of the C-11 hydroxyl proton and a significant downfield shift of the H-11 proton signal due to the deshielding effect of the newly attached furoate ester. The protons of the second furoate ring would show signals analogous to the C-17 furoate group, though with slight variations in chemical shifts due to their different electronic environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive confirmation of the structure. It would show a total of 32 carbon signals, corresponding to the molecular formula. The most telling signal would be the C-11 carbon, which would be shifted significantly downfield compared to its position in Mometasone Furoate (where it is bonded to a hydroxyl group). Furthermore, new signals corresponding to the carbonyl and furan (B31954) ring carbons of the second furoate ester would be present.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assigning specific proton and carbon signals and confirming connectivity.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the steroid rings and the furan rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the location of the furoate esters by showing long-range correlations between the furoate carbonyl carbons and protons on the steroid frame, specifically H-11 and protons near C-17.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (in CDCl₃) This table is predictive and based on known values for Mometasone Furoate and general steroid chemistry. Actual values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| H-1 | ~7.25 (d) | Typical for α,β-unsaturated ketone system in A-ring. |
| H-2 | ~6.40 (d) | Typical for α,β-unsaturated ketone system in A-ring. |
| H-4 | ~6.28 (s) | Olefinic proton in the A-ring. |
| H-11α | ~5.8-6.0 | Significantly downfield-shifted from ~4.5 ppm in Mometasone Furoate due to esterification. |
| Furoate Protons (2x) | ~6.5-7.6 | Characteristic signals for furan ring protons. |
| CH₂-21 | ~4.90 (s) | Protons of the chloroacetyl group. |
| C-18 Methyl | ~1.05 (s) | Angular methyl group protons. |
| C-19 Methyl | ~1.55 (s) | Angular methyl group protons. |
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, and its measured mass would correspond to the calculated exact mass of C₃₂H₃₃Cl₂O₈⁺.
The fragmentation pattern in tandem MS (MS/MS) would be distinct from that of Mometasone Furoate. americanpharmaceuticalreview.com Key fragmentation pathways would likely include:
Sequential losses of the two furoic acid molecules (C₅H₄O₂) from the parent ion.
Loss of the chloroacetyl group (C₂H₂ClO).
Loss of HCl.
Characteristic cleavages of the steroid D-ring and side chain.
The observation of a fragment ion corresponding to the loss of a single furoic acid molecule would be a strong indicator of the difuroate structure.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | 615.1496 | Protonated parent molecule. |
| [M-C₅H₄O₂]⁺ | 503.0970 | Loss of one furoic acid molecule. |
| [M-2(C₅H₄O₂)]⁺ | 391.0444 | Loss of two furoic acid molecules. |
| [M-C₅H₄O₂-HCl]⁺ | 467.0628 | Loss of one furoic acid and HCl. |
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. researchgate.neteuropeanpharmaceuticalreview.comspectroscopyonline.com
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups. The most notable features would include multiple strong C=O stretching vibrations corresponding to the C-3 ketone, the C-20 ketone, and the two ester carbonyls. The presence of two distinct ester carbonyl bands, or a broadened strong band, would differentiate it from Mometasone Furoate. Other key bands would include C-O stretching for the esters, C-Cl stretching, and C=C stretching for the olefinic bonds in the A-ring and furan rings. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. europeanpharmaceuticalreview.comspectroscopyonline.com It is particularly sensitive to the non-polar bonds of the steroid backbone and the aromatic furan rings. The C=C stretching bands would be prominent. Low-frequency Raman spectroscopy could also provide insights into the crystalline structure and polymorphic form of the solid material. spectroscopyonline.com
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O (Ketones, C3 & C20) | ~1665 & ~1710 | Strong |
| C=O (Furoate Esters) | ~1730-1750 (multiple bands) | Moderate |
| C=C (Steroid & Furan) | ~1620-1660 | Very Strong |
| C-O (Esters) | ~1100-1300 (strong, complex) | Weak |
| C-Cl | ~650-800 | Moderate |
Stereochemical Assignments and Isomeric Forms of this compound
The stereochemistry of this compound is critical to its three-dimensional structure and is defined in its systematic name. The molecule contains eight defined stereocenters within the steroid nucleus. ncats.io The key stereochemical descriptors are:
11β: The furoate ester at C-11 is in the beta configuration, meaning it projects above the plane of the steroid ring system.
16α: The methyl group at C-16 is in the alpha configuration, projecting below the plane of the ring.
Comparative Structural Analysis with Mometasone Furoate and Other Furoate Esters
The structure of this compound is best understood by comparing it to its parent compound, Mometasone Furoate.
Structural Differences:
Mometasone Furoate: Possesses a hydroxyl (-OH) group at the C-11β position and a furoate ester only at the C-17α position. nih.govdaicelpharmastandards.com
This compound: The C-11β hydroxyl group is replaced by a second furoate ester.
Impact of the Second Furoate Ester:
Steric Hindrance: The addition of a bulky furoate group at C-11 increases steric crowding on the β-face of the steroid nucleus. This may cause minor distortions in the conformation of the C-ring.
Spectroscopic Properties: As detailed in section 2.1, the primary impact is on the NMR signals of H-11 and C-11 and the appearance of signals for a second furoate group. In vibrational spectra, additional C=O and C-O ester bands would be observed. The mass spectrum would show a higher parent mass and an additional fragmentation pathway corresponding to the loss of the second furoic acid.
Comparison with other furoate esters, such as Fluticasone (B1203827) Furoate, highlights the role of the furoate moiety in enhancing lipophilicity and receptor binding affinity in corticosteroids. The presence of two such esters in this compound represents a significant structural modification with predictable consequences for its physicochemical and analytical properties.
Synthetic Pathways and Chemical Transformations Leading to 11,17 Difuroate Mometasone Furoate
Targeted Chemical Synthesis of 11,17-Difuroate Mometasone (B142194) Furoate Analogues
The deliberate synthesis of 11,17-Difuroate Mometasone Furoate is primarily undertaken to create analytical standards for impurity profiling and to conduct toxicological studies. nih.govresearchgate.net The availability of pure impurity standards is crucial for the development and validation of analytical methods used in quality control during mometasone furoate production. nih.gov
Multi-Step Synthetic Strategies Involving C11 and C17 Esterification
The synthesis of this compound involves the esterification of both the C11 and C17 hydroxyl groups of the mometasone steroid backbone with furoate moieties. While specific multi-step syntheses for this particular difuroate are not extensively detailed in publicly available literature, the general principles of corticosteroid chemistry suggest that its preparation would involve a carefully orchestrated sequence of reactions.
A plausible synthetic approach would likely start from a suitable mometasone precursor. The esterification at the C17 position is a key step in the synthesis of mometasone furoate itself. google.comepo.org To generate the 11,17-difuroate, an additional esterification at the C11 hydroxyl group is required. This presents a challenge in terms of selectivity, as the reactivity of the different hydroxyl groups on the steroid nucleus must be carefully managed.
Optimization of Reaction Conditions for Selective Furoylation
Achieving selective furoylation at both C11 and C17 would necessitate a thorough optimization of reaction conditions. Key parameters that would be investigated include:
Reagents: The choice of the furoylating agent (e.g., 2-furoyl chloride) and any activating agents or catalysts is critical. nih.govgoogle.com
Solvents: The reaction solvent can significantly influence the reactivity and selectivity of the esterification. Dichloromethane (B109758) is a commonly used solvent in these types of reactions. google.comepo.org
Temperature: Controlling the reaction temperature is essential. Low to moderate temperatures (e.g., 0 to 25°C) are often employed to minimize side reactions. google.comepo.org
Reaction Time: The duration of the reaction would need to be optimized to ensure complete conversion while minimizing the formation of degradation products. google.comepo.org
A study on the synthesis of a related impurity, mometasone furoate EP impurity C, provides insights into the conditions used for acylation reactions in the mometasone system. nih.gov In this synthesis, 2-furoyl chloride was used in the presence of triethylamine (B128534) (Et3N) and dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) at temperatures ranging from 0°C to 25°C. nih.gov Similar conditions would likely be explored and optimized for the synthesis of this compound.
Exploration of Novel Reagents and Catalysts in Furoate Derivatization
The field of synthetic chemistry is continually evolving, with new reagents and catalysts being developed to improve the efficiency and selectivity of chemical transformations. In the context of furoate derivatization of corticosteroids, research may explore the use of:
Novel coupling agents: To facilitate the esterification reaction under milder conditions.
Enzymatic catalysis: Biocatalysts could offer high selectivity for the esterification of specific hydroxyl groups, potentially simplifying the synthetic route and reducing the need for protecting groups.
Flow chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields and purity.
Mechanisms of Formation as a Process-Related Impurity in Mometasone Furoate Production
The presence of this compound as an impurity in mometasone furoate is a direct consequence of the manufacturing process. nih.govresearchgate.net Understanding the mechanisms of its formation is essential for developing control strategies to minimize its levels in the final API.
Elucidation of Side Reactions and By-Product Accumulation
The primary route to mometasone furoate involves the selective esterification of the C17 hydroxyl group of a mometasone precursor. google.comepo.org However, under certain reaction conditions, the C11 hydroxyl group can also undergo esterification, leading to the formation of the 11,17-difuroate by-product.
The formation of this impurity is a classic example of a competing side reaction. The relative rates of esterification at C17 and C11 will determine the amount of the difuroate impurity formed. Other potential side reactions during the synthesis of mometasone furoate include the formation of enol furoates at positions 3 and 20. google.comepo.org
A study focused on the synthesis of mometasone furoate EP impurity C characterized a difuroate enol ether intermediate, highlighting the complexity of the reaction mixture and the potential for multiple furoylated species to form. nih.gov
Influence of Manufacturing Parameters on Impurity Profile
The impurity profile of mometasone furoate, including the level of this compound, is significantly influenced by various manufacturing parameters. Strict control over these parameters is therefore a critical aspect of the production process.
Key Manufacturing Parameters and Their Potential Impact:
| Parameter | Potential Influence on 11,17-Difuroate Formation |
| Purity of Starting Materials | Impurities in the starting mometasone precursor could potentially have different reactivities, leading to variations in the impurity profile of the final product. |
| Stoichiometry of Reagents | An excess of the furoylating agent (e.g., 2-furoyl chloride) could increase the likelihood of di-esterification at both the C11 and C17 positions. google.comepo.org |
| Reaction Temperature | Higher reaction temperatures may provide sufficient energy to overcome the activation barrier for the less favored C11 esterification, leading to higher levels of the difuroate impurity. google.comepo.org |
| Reaction Time | Prolonged reaction times could allow for the slow formation of the thermodynamically more stable difuroate product. google.comepo.org |
| pH and Work-up Procedure | The pH of the reaction mixture and the subsequent work-up and purification steps can influence the stability of the desired product and any impurities formed. For instance, treatment with aqueous hydrochloric acid is used to remove enol furoate side products. google.comepo.org |
By carefully controlling these parameters, manufacturers can minimize the formation of this compound and other process-related impurities, ensuring that the final mometasone furoate API meets the stringent purity requirements set by regulatory authorities. nih.govresearchgate.net
Analytical Methodologies for Detection and Quantification of 11,17 Difuroate Mometasone Furoate
Chromatographic Separation Techniques for Impurity Profiling
Chromatography is the cornerstone of impurity analysis in pharmaceutical manufacturing. Its ability to separate components within a complex mixture allows for the isolation and subsequent quantification of trace-level impurities like 11,17-Difuroate Mometasone (B142194) Furoate.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, DAD, ELSD)
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quality control of Mometasone Furoate. oup.comsemanticscholar.org Reversed-phase HPLC (RP-HPLC) is particularly effective for separating Mometasone Furoate from its polar and non-polar impurities.
UV/DAD Detection: Mometasone Furoate and its chromophoric impurities, including the difuroate derivative, absorb ultraviolet (UV) light, making UV detection a primary mode of analysis. researchgate.net A simple, reliable isocratic RP-HPLC method might utilize a C18 column with a mobile phase of methanol (B129727) and water at a detection wavelength of 248 nm or 254 nm. researchgate.netuspnf.com A photodiode array (DAD) detector offers the advantage of acquiring spectra across a range of wavelengths, which aids in peak purity assessment and impurity identification. researchgate.net
ELSD Detection: For impurities that lack a significant UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed. ELSD is a quasi-universal detector that provides a response for any non-volatile analyte, making it a valuable tool for comprehensive impurity profiling.
A typical HPLC method for Mometasone Furoate impurity analysis is summarized in the table below.
| Parameter | Condition | Source(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile (B52724) and/or Methanol with Water | oup.comresearchgate.net |
| Flow Rate | 0.8 - 2.0 mL/min | uspnf.comresearchgate.net |
| Detector | UV/DAD at 254 nm | nih.govresearchgate.net |
| Column Temp | 40-50°C | researchgate.netnih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). nih.gov This results in markedly improved resolution, higher efficiency, and significantly faster analysis times. For complex impurity profiles containing closely eluting species, such as isomers or structurally similar derivatives like 11,17-Difuroate Mometasone Furoate, UHPLC provides the enhanced separation power necessary for accurate quantification. A UHPLC-UV method has been developed for determining Mometasone Furoate residues, demonstrating the technique's speed and sensitivity. nih.gov
Gas Chromatography (GC) for Volatile By-products and Derivatives
While HPLC is the primary method for analyzing large, non-volatile molecules like Mometasone Furoate and its difuroate impurity, Gas Chromatography (GC) has a role in analyzing volatile substances. Its application in this context is typically for the detection of residual solvents used during the manufacturing process or for volatile by-products. Direct analysis of the this compound impurity by GC is not feasible due to its high molecular weight and low volatility. However, derivatization techniques could potentially be used to create more volatile analogs suitable for GC analysis, though this is not a standard approach for routine impurity profiling of this compound.
Mass Spectrometry-Based Methods for Trace Analysis and Confirmation
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and trace-level quantification of pharmaceutical impurities. When coupled with a chromatographic inlet, it provides unparalleled sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers exquisite sensitivity and specificity, making it the gold standard for detecting and quantifying impurities at picogram-per-milliliter (pg/mL) levels. waters.comnih.gov For this compound, LC-MS/MS can be used for definitive identification by analyzing its molecular weight and fragmentation pattern. In quantitative studies of Mometasone Furoate, the Multiple Reaction Monitoring (MRM) mode is often used, where specific precursor-to-product ion transitions are monitored to provide exceptional selectivity and eliminate matrix interferences. nih.govresearchgate.net
The table below shows typical mass transitions used for the analysis of Mometasone Furoate, which would be adapted for its difuroate derivative.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |
| Mometasone Furoate | 520.9 | 355.0 | Positive (ESI) | nih.govresearchgate.net |
| Mometasone Furoate-d3 (IS) | 525.8 | 355.0 | Positive (ESI) | nih.gov |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Separation
A significant challenge in impurity analysis is the separation of isomers, which have the same mass and can be difficult to resolve chromatographically. proquest.com Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) introduces an additional dimension of separation based on the ion's size, shape, and charge in the gas phase. fit.eduresearchgate.net This technique can differentiate between isomeric steroids that may co-elute in a standard LC system. bohrium.com For the analysis of Mometasone Furoate impurities, IMS-MS could be a powerful tool to separate the this compound from other potential isomeric impurities, ensuring each species is accurately identified and quantified. The use of derivatization reactions can further enhance the separation of steroid isomers in ion mobility. proquest.comregionh.dk
Development and Validation of Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial for the reliable determination of a drug substance in the presence of its degradation products, process impurities, and other potential interfering substances. The development and validation of such methods for Mometasone Furoate and its related compounds, including this compound, have been approached using various chromatographic techniques.
Forced degradation studies are a cornerstone in the development of stability-indicating methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. nih.govrasayanjournal.co.in This helps in understanding the degradation pathways and ensures that the analytical method can effectively separate the main compound from any degradants. For Mometasone Furoate, forced degradation studies have been performed under conditions like 0.1 N HCl at 50°C for 3 hours, 0.1 N NaOH at 25°C for 30 minutes, 3% H₂O₂ at room temperature for 3 hours, dry heat at 80°C for 5 hours, and exposure to sunlight and UV light. nih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Mometasone Furoate and its impurities. The European Pharmacopoeia outlines an HPLC method for the determination of Mometasone Furoate and its related substances. drugfuture.com This method is suitable for the detection and quantification of specified impurities, including Impurity E (this compound). drugfuture.com The method specifies a limit of not more than 0.3% for this particular impurity. drugfuture.com
A typical stability-indicating HPLC method for Mometasone Furoate and its impurities would involve a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govrasayanjournal.co.innih.gov Gradient elution is often employed to achieve optimal separation of all related compounds. nih.govnih.gov Detection is commonly performed using a UV detector at a wavelength of around 254 nm. drugfuture.com
The validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines, which include assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. rasayanjournal.co.innih.govresearchgate.net
The following interactive table summarizes typical chromatographic conditions and validation parameters for a stability-indicating HPLC method for Mometasone Furoate and its impurities.
| Parameter | Typical Conditions/Values |
|---|---|
| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection Wavelength | 254 nm |
| Linearity (Correlation Coefficient) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| LOD | Typically in the ng/mL range |
| LOQ | Typically in the ng/mL to µg/mL range |
Supercritical Fluid Chromatography (SFC) has also been explored as an orthogonal technique to reversed-phase HPLC for the analysis of Mometasone Furoate impurities. researchgate.netepa.gov SFC can offer different selectivity and faster analysis times. researchgate.net A developed SFC method for Mometasone Furoate and its trace impurities utilized a silica (B1680970) column with a mobile phase of carbon dioxide and methanol, demonstrating the capability for trace level analysis (0.05% of the active ingredient). researchgate.net
Derivatization Strategies for Improved Analytical Detection
Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound which has properties that are more suitable for analysis by a particular method. For corticosteroids like this compound, derivatization can be employed to enhance detectability, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analytes. Silylation is a common derivatization technique for steroids, where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.
In the context of LC-MS/MS, derivatization can significantly improve ionization efficiency, leading to enhanced sensitivity. For Mometasone Furoate, derivatization with hydrazine (B178648) compounds or dansyl chloride has been investigated to increase and stabilize the response in the mass spectrometer. celerion.com This is particularly useful for achieving very low limits of quantification, such as in the sub-picogram per milliliter range in biological matrices. celerion.com Another study explored the derivatization of Mometasone Furoate with sodium cyanide for determination by UV-VIS spectrophotometry. sbmu.ac.ir
The choice of derivatization strategy depends on the analytical technique being used and the specific functional groups present in the molecule. The following interactive table outlines some derivatization reagents and their applications for enhancing the detection of corticosteroids.
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |
|---|---|---|---|
| BSTFA, MSTFA | Hydroxyl | GC-MS | Increase volatility and thermal stability |
| Hydrazine compounds | Carbonyl | LC-MS/MS | Enhance ionization efficiency |
| Dansyl chloride | Hydroxyl, Amine | LC-MS/MS, Fluorescence | Introduce a fluorescent tag and improve ionization |
| Sodium cyanide | Specific for Mometasone Furoate structure | UV-VIS Spectrophotometry | Formation of a chromophore for spectrophotometric detection |
Molecular Interactions and Preclinical Pharmacological Implications of 11,17 Difuroate Mometasone Furoate
In Vitro Receptor Binding Affinity and Selectivity Studies (e.g., Glucocorticoid Receptor)
In vitro studies have consistently demonstrated the high binding affinity of mometasone (B142194) furoate for the glucocorticoid receptor. nih.govnih.gov When compared to other corticosteroids, mometasone furoate shows a markedly higher affinity. For instance, its binding affinity for the human glucocorticoid receptor is approximately 22 times that of dexamethasone (B1670325). medznat.rudrugbank.com This high affinity is a key contributor to its potency as an anti-inflammatory agent. nih.gov
Research comparing mometasone furoate to other topically active glucocorticoids revealed it had the highest relative binding affinity for the GR, followed by fluticasone (B1203827) propionate, budesonide, and triamcinolone (B434) acetonide. nih.gov Specifically, its affinity has been shown to be about 1.5 times that of fluticasone, 5 times that of budesonide, and 7 times that of triamcinolone acetonide. nih.govdrugbank.com
The selectivity of mometasone furoate is also a crucial aspect of its pharmacological profile. While it binds strongly to the glucocorticoid receptor, it has a lower affinity for mineralocorticoid receptors compared to natural corticosteroids, which contributes to a more targeted action. drugbank.com However, some studies suggest that mometasone furoate may be less specific for the glucocorticoid receptor compared to fluticasone propionate, as it has been shown to stimulate the progesterone (B1679170) receptor as well. ersnet.org
The metabolites of mometasone furoate also retain significant receptor binding affinity. The 6β-hydroxy metabolite (6β-OH MF) and a degradation product, 9,11-epoxy MF, have been found to have receptor binding affinities about twice as high as dexamethasone. nih.gov Mometasone itself, formed by the hydrolysis of the furoate ester, exhibits an even higher relative receptor affinity of nearly 800, with dexamethasone set at a reference of 100. nih.gov
| Compound | Relative Binding Affinity (RRA) vs. Dexamethasone (RRA = 100) |
| Mometasone Furoate | ~2200 nih.gov |
| Fluticasone Propionate | ~1800 nih.gov |
| Mometasone | ~800 nih.gov |
| 9,11-epoxy MF | 220 ± 22 nih.gov |
| 6β-OH MF | 206 ± 15 nih.gov |
| Triamcinolone Acetonide | 361 ± 26 nih.gov |
| Flunisolide | 180 ± 11 nih.gov |
This table presents the relative receptor affinities (RRA) of various compounds for the human lung glucocorticoid receptor, with dexamethasone as the reference standard.
Structure-Activity Relationship (SAR) Investigations of Furoate Esterification at C17 and Receptor Activation
The structure-activity relationship (SAR) of mometasone furoate is critical to understanding its high potency. The specific chemical modifications to the corticosteroid backbone, particularly the esterification at the C17 position, play a pivotal role in its interaction with the glucocorticoid receptor.
The introduction of a furoate ester at the 17α-hydroxyl group is a key determinant of mometasone furoate's high affinity and activity. nih.govrcsb.org This lipophilic furoate group fits snugly into a hydrophobic pocket within the ligand-binding domain of the glucocorticoid receptor, providing additional anchor points for high-affinity binding. rcsb.orgnih.gov The crystal structure of the mometasone furoate-bound glucocorticoid receptor ligand-binding domain reveals that the C-17α furoate group completely fills the ligand-binding pocket. rcsb.org This optimal fit enhances the stability of the ligand-receptor complex, leading to a more potent and prolonged activation of the receptor.
Comparative Cell-Based Assays for Glucocorticoid-Mediated Gene Expression
Cell-based assays are instrumental in evaluating the functional consequences of glucocorticoid receptor binding and activation. These assays measure the ability of a compound to induce or suppress the expression of specific genes that are regulated by the glucocorticoid receptor.
In comparative studies, mometasone furoate has been shown to be a potent stimulator of glucocorticoid receptor-mediated transactivation of gene expression. nih.govopenaccessjournals.com When tested for its ability to stimulate a synthetic target gene regulated by a glucocorticoid response element, mometasone furoate was the most potent compound, followed by fluticasone propionate, triamcinolone acetonide, and budesonide. nih.gov This aligns with its high receptor binding affinity.
Furthermore, studies using A549 lung epithelial cells have demonstrated that mometasone furoate can stimulate reporter gene expression under the control of a glucocorticoid-responsive promoter. ersnet.org These assays confirm that the high binding affinity of mometasone furoate translates into robust functional activity at the cellular level.
Interestingly, mometasone furoate has also been identified as a ligand for the Farnesoid X receptor (FXR), where it can reduce the expression of pro-inflammatory genes in an FXR-dependent manner. nih.govresearchgate.net In HepG2 cells, mometasone furoate was shown to decrease the mRNA expression of pro-inflammatory cytokines such as IL-8, MCP-1, and CXCL2. researchgate.net This suggests a potential for cross-talk between glucocorticoid and FXR signaling pathways, although the primary anti-inflammatory effects of mometasone furoate are mediated through the glucocorticoid receptor due to its nanomolar affinity for it. nih.gov
| Assay Type | Cell Line | Key Findings | Reference |
| Glucocorticoid Receptor-Mediated Transactivation | - | Mometasone furoate was the most potent stimulator of gene expression, followed by fluticasone propionate, triamcinolone acetonide, and budesonide. | nih.gov |
| Reporter Gene Expression | A549 (lung epithelial) | Mometasone furoate stimulated reporter gene expression controlled by a glucocorticoid-responsive promoter. | ersnet.org |
| Pro-inflammatory Gene Expression | HepG2 | Mometasone furoate reduced mRNA expression of pro-inflammatory cytokines (IL-8, MCP-1, CXCL2). | researchgate.net |
This table summarizes key findings from comparative cell-based assays for glucocorticoid-mediated gene expression of Mometasone Furoate.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods provide valuable insights into the molecular-level interactions and properties of mometasone furoate, complementing experimental data.
Molecular Docking and Dynamics Simulations to Predict Ligand-Receptor Interactions
Molecular docking and dynamics simulations have been employed to predict and analyze the binding of mometasone furoate to the glucocorticoid receptor. nih.govrsdjournal.org These computational techniques have confirmed that the furoate group at the C17α position plays a crucial role in the high-affinity binding by interacting favorably with a hydrophobic pocket in the receptor. nih.gov
Induced-fit docking studies have demonstrated the flexibility of the glucocorticoid receptor's 17α pocket, which can expand to accommodate bulky ligands like mometasone furoate. nih.gov These simulations highlight key hydrogen bonding interactions between the drug and the receptor, which contribute to the specificity and high affinity of the binding. nih.gov Molecular docking studies have calculated a strong binding energy for mometasone furoate with the glucocorticoid receptor, in the range of -12.7 kcal/mol. rsdjournal.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been utilized to analyze the electronic and geometric properties of mometasone furoate. researchgate.net These calculations help in understanding the molecule's chemical stability and reactivity based on its electronic structure. By examining frontier molecular orbital energies and creating molecular electrostatic potential (MEP) maps, researchers can predict the regions of the molecule that are most likely to be involved in interactions with the receptor. researchgate.net Such studies have indicated that mometasone furoate has a slightly mutagenic structure due to its two chloride atoms. researchgate.net
Prediction of Pharmacokinetic Properties (ADME) at a Theoretical Level
Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For mometasone furoate, in silico models can predict its pharmacokinetic profile. researchgate.net These predictions are based on the molecule's physicochemical properties, such as lipophilicity and polarity. researchgate.net
Role of 11,17 Difuroate Mometasone Furoate in Mometasone Furoate Quality Assurance and Control
Regulatory Considerations for Impurity Identification and Control
The control of impurities in pharmaceutical products is a mandate governed by stringent international regulatory guidelines. The International Council for Harmonisation (ICH) provides a framework for the identification, qualification, and control of impurities in new drug substances and products through its Q3A and Q3B guidelines, respectively. nih.gov These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Reporting Threshold: The level at or above which an impurity must be reported in a registration application.
Identification Threshold: The level at or above which the structure of an impurity must be determined.
Qualification Threshold: The level at or above which an impurity's biological safety must be established.
For Mometasone (B142194) Furoate, major pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) have established specific monographs that list known and potential impurities and define their acceptable limits. drugfuture.com 11,17-Difuroate Mometasone Furoate is listed as a specified impurity, designated as 'Impurity E'. drugfuture.comtlcstandards.com The Ph. Eur. monograph for Mometasone Furoate sets clear acceptance criteria for this and other impurities to ensure the quality and safety of the API.
The table below summarizes the specified impurities and their limits as per the European Pharmacopoeia.
| Impurity Name | Ph. Eur. Designation | Acceptance Criterion (Limit) |
| 9,21-Dichloro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl furan-2-carboxylate | Impurity P | Not more than 0.3% |
| 9,21-Dichloro-16α-methyl-3,20-dioxopregna-1,4-diene-11β,17-diyl di(furan-2-carboxylate) | Impurity E | Not more than 0.3% |
| 21-Chloro-16α-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate | Impurity C | Not more than 0.3% |
| 9,11β-Epoxy-21-chloro-17-hydroxy-16α-methyl-9β-pregna-1,4-diene-3,20-dione 17-(2-furoate) | Impurity D | Not more than 0.3% |
| 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate | Impurity A | Not more than 0.3% |
| Other specified impurities (B, F, G, H, I) | B, F, G, H, I | Not more than 0.3% each |
| Total Impurities | - | Not more than 0.6% |
| This table is a representation of data found in the European Pharmacopoeia monograph for Mometasone Furoate. drugfuture.com |
Compliance with these pharmacopeial limits is a prerequisite for the release of Mometasone Furoate API and its finished products, making the accurate detection and quantification of Impurity E a critical component of quality control.
Strategies for Mitigation and Control of this compound in API and Pharmaceutical Products
The effective control of this compound requires a multi-faceted approach that begins with understanding its formation and extends through process optimization and purification.
Mitigation and Control Strategies: To minimize the formation of this impurity and ensure its level remains within the regulatory limits, manufacturers employ several strategies throughout the production process.
| Strategy | Description |
| Process Optimization | Controlling key reaction parameters such as temperature, reaction time, and the molar ratio of reactants (e.g., 2-furoyl chloride) to prevent over-esterification at the C11 position. |
| Control of Starting Materials | Ensuring the purity of raw materials and reagents to prevent side reactions that could lead to the formation of Impurity E and other impurities. |
| In-Process Controls (IPCs) | Implementing analytical checks at critical stages of the manufacturing process to monitor the formation of Impurity E. Techniques like High-Performance Liquid Chromatography (HPLC) are used to track impurity levels in real-time. savaglobal.com |
| Purification Techniques | Utilizing robust purification methods for the crude API. Recrystallization is a common and effective technique to purge process-related impurities like the difuroate by exploiting differences in solubility between the API and the impurity. nih.govresearchgate.net |
| Analytical Method Validation | Developing and validating sensitive and specific analytical methods, such as Reverse-Phase HPLC (RP-HPLC), to accurately quantify Impurity E in both the API and the final drug product, ensuring compliance with pharmacopeial standards. savaglobal.com |
By integrating these strategies, pharmaceutical manufacturers can effectively control the levels of this compound, ensuring the consistent quality and purity of the Mometasone Furoate API.
Impact of Impurities on the Stability and Shelf-Life of Mometasone Furoate Formulations
The presence of impurities, whether from the initial synthesis or formed through degradation, can have a significant impact on the stability and, consequently, the shelf-life of pharmaceutical formulations. Impurities can act as catalysts for further degradation of the API, interact with excipients, or affect the physical properties of the dosage form. nih.gov
For Mometasone Furoate, stability is a critical quality attribute. Forced degradation studies are performed to understand its degradation pathways and to develop stability-indicating analytical methods. savaglobal.com These studies expose Mometasone Furoate to harsh conditions, including acid, base, oxidation, heat, and light, to accelerate degradation and identify the resulting products. nih.govresearchgate.net
The table below shows typical results from a forced degradation study of Mometasone Furoate, highlighting its lability under different stress conditions.
| Stress Condition | Duration/Concentration | % Degradation of Mometasone Furoate | Major Degradants/Impurities Observed |
| Acid Hydrolysis | 0.1 N HCl, 50°C, 3 h | ~2.5% | Unknown degradants |
| Base Hydrolysis | 0.1 N NaOH, 25°C, 30 min | ~12.4% | Unknown degradants |
| Oxidative | 3% H₂O₂, RT, 3 h | <1% | 9,11-epoxide, C-transposition |
| Thermal | 80°C, 5 h | <1% | 21-chloro-9,11-epoxide, C-transposition |
| Photolytic | 1.2 Million Lux h | <1% | 9,11-epoxide, unknown degradants |
| Data compiled from published forced degradation studies. savaglobal.comnih.gov The specific percentage of degradation can vary based on experimental conditions. |
The formation of these degradation products over time under recommended storage conditions dictates the shelf-life of the Mometasone Furoate formulation. Regulatory agencies require extensive stability data demonstrating that the levels of all specified impurities, including Impurity E, and any significant degradation products remain within the approved acceptance criteria throughout the proposed shelf-life. drugfuture.com An increase in impurities beyond these limits can compromise the product's quality and efficacy, necessitating a shorter expiration date. Therefore, controlling the initial level of process-related impurities like this compound is crucial for ensuring a stable product with an adequate shelf-life.
Future Research Directions and Unanswered Questions Regarding 11,17 Difuroate Mometasone Furoate
Investigation of Novel Biotransformation Pathways (Preclinical)
The metabolic fate of 11,17-Difuroate Mometasone (B142194) Furoate is a significant unknown. While the biotransformation of the parent drug, Mometasone Furoate, has been studied, it cannot be assumed that this impurity follows the same pathways. researchgate.netdrugbank.comhres.canih.govpsu.edu
Future preclinical research should focus on elucidating the biotransformation of 11,17-Difuroate Mometasone Furoate in relevant biological systems. In vitro studies using liver microsomes and S9 fractions from various species, including humans, would be a critical first step. researchgate.netpsu.edu These studies would help to identify the primary metabolites and the major cytochrome P450 (CYP) enzymes involved in its metabolism. drugbank.comhres.ca
Key research questions to be addressed include:
Is the 11-furoate ester group hydrolyzed, and if so, at what rate compared to the 17-furoate ester of the parent compound?
Does the presence of the second furoate group at the 11-position influence the known metabolic pathways of Mometasone Furoate, such as 6β-hydroxylation? drugbank.com
Are novel, unique metabolites formed from the difuroate structure?
What are the comparative metabolic profiles across different preclinical species and human-derived hepatic systems?
The findings from these studies would be crucial for understanding the potential for the formation of active or reactive metabolites in vivo.
Advanced Strategies for Impurity Synthesis and Reference Standard Characterization
The availability of well-characterized reference standards is fundamental for analytical method development, validation, and toxicological studies. nih.govresearchgate.net While this compound is available as a reference material, the detailed synthetic pathways are not extensively published. allmpus.comsynthinkchemicals.compharmaffiliates.comsimsonpharma.comsynzeal.com
Future research should aim to develop and publish robust and scalable synthetic routes for this compound. Drawing inspiration from the synthesis of related impurities, such as Mometasone Furoate EP Impurity C, research could explore the controlled difuroylation of a suitable Mometasone precursor. nih.govresearchgate.net The synthesis of a related impurity involved the formation of a difuroate enol ether intermediate, suggesting a potential pathway for the formation of this compound. researchgate.net
A comprehensive characterization of the synthesized impurity is paramount. This should include:
Structural Elucidation: Confirmation of the chemical structure using advanced analytical techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Purity Assessment: Determination of purity using multiple chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with different detection methods and Supercritical Fluid Chromatography (SFC). nih.gov
Physicochemical Properties: Characterization of properties such as melting point, solubility in various solvents, and polymorphism.
The development of a well-documented and efficient synthesis will be instrumental in facilitating further toxicological and metabolic studies by ensuring a reliable supply of the high-purity impurity.
Comprehensive Toxicological Evaluation of the Impurity in Preclinical Models (Excluding Safety/Adverse Effects as a Drug)
A significant knowledge gap exists regarding the toxicological profile of this compound. The toxicological data for Mometasone Furoate cannot be extrapolated to its impurities, as even minor structural changes can significantly alter the toxicological properties of a molecule. gally.ch
A comprehensive toxicological evaluation in preclinical models is therefore essential. This evaluation should be conducted in accordance with international guidelines and could include:
Genotoxicity Assessment: A battery of in vitro and in vivo genotoxicity tests to evaluate the mutagenic and clastogenic potential of the impurity. This would typically include a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene mutation assay. researchgate.net
General Toxicity Studies: Repeated-dose toxicity studies in at least two relevant rodent and non-rodent species to identify potential target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
In Silico Toxicological Assessment: The use of computational models to predict potential toxicities can be a valuable preliminary step to guide further in vitro and in vivo testing. researchgate.netnih.govnih.gov
Understanding the intrinsic toxicity of this compound is crucial for setting appropriate acceptance criteria for its presence in the final drug product.
Development of Predictive Models for Impurity Formation in Manufacturing Processes
The formation of this compound as a process-related impurity is likely influenced by specific reaction conditions during the synthesis of Mometasone Furoate. The study of the synthesis of a related impurity, which involves a difuroate enol ether, suggests that the presence of excess furoylating agent and the reaction conditions could play a critical role. researchgate.net
Future research should focus on developing predictive models for the formation of this impurity. This could involve:
Mechanistic Studies: Investigating the reaction mechanism leading to the formation of this compound. This would involve identifying the key intermediates and the influence of process parameters such as temperature, reaction time, and the stoichiometry of reagents.
Kinetic Modeling: Developing kinetic models to describe the rate of formation of the impurity under different process conditions.
In Silico and Machine Learning Models: Utilizing computational tools and machine learning algorithms to build predictive models based on experimental data. zamann-pharma.comnih.gov These models could help in identifying the critical process parameters that need to be controlled to minimize the formation of this impurity.
Such predictive models would be invaluable for implementing a Quality by Design (QbD) approach to the manufacturing of Mometasone Furoate, ensuring consistent quality and minimizing impurity levels.
Exploration of Stereoselective Synthesis and Analytical Resolution of Diastereomers
The structure of this compound contains multiple chiral centers, and its synthesis can potentially lead to the formation of diastereomers. The biological activity and toxicological profile of different diastereomers can vary significantly. Therefore, the stereoselective synthesis and analytical resolution of these diastereomers are of great importance.
Future research in this area should include:
Stereoselective Synthesis: The development of synthetic methods that allow for the controlled, stereoselective synthesis of the desired diastereomer of this compound. This could involve the use of chiral catalysts or starting materials. nih.govresearchgate.netmdpi.comcas.cnnih.gov
Analytical Resolution: The development and validation of analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), for the separation and quantification of the different diastereomers. scribd.comwaters.comacs.orgmdpi.comresearchgate.net The use of various chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, should be explored. mdpi.com
Characterization of Diastereomers: The individual diastereomers, once separated, should be fully characterized to confirm their absolute stereochemistry.
A thorough understanding of the stereochemistry of this compound and the ability to control and analyze its diastereomeric composition are essential for ensuring the quality and safety of Mometasone Furoate.
Q & A
Basic: How can researchers validate analytical methods for quantifying mometasone furoate in pharmaceutical formulations?
Methodological Answer:
Validation should follow ICH guidelines, including parameters like specificity, linearity, accuracy (recovery studies), precision, LOD, and LOQ. For example:
- Specificity : Use RP-HPLC with a C18 column (250 × 4.6 mm, 5 µm) and mobile phases combining octanesulfonic acid sodium salt (pH 3.0) and acetonitrile (45:55 v/v) to resolve mometasone furoate from impurities .
- Accuracy : Perform recovery studies at 80%, 100%, and 120% of the test concentration. Satisfactory recovery rates (e.g., 98–102%) confirm method reliability .
- Linearity : Validate over a range of 0.027–0.136 mg/mL using UV detection at 254 nm .
Basic: What pharmacokinetic properties of mometasone furoate are critical for designing topical vs. inhaled formulations?
Methodological Answer:
Key considerations include:
- Low systemic absorption : After inhalation, <1% of the parent drug enters systemic circulation due to high plasma protein binding and slow tissue diffusion .
- Bioavailability : Intranasal administration (e.g., 50 µg/dose) shows efficacy with minimal cortisol suppression (13–36% reduction in AUC0–24 at doses ≤4000 µg) .
- Dose proportionality : Dry powder inhalers (DPI) require lactose admixtures (1:19 to 1:4 ratios) to ensure uniform drug delivery .
Advanced: How should researchers address contradictions in dose-response data across pediatric asthma studies?
Methodological Answer:
Contradictions often arise from heterogeneity in dosing regimens (e.g., 100–400 µg/day) and trial durations (4–12 weeks). Strategies include:
- Sensitivity analysis : Stratify data by dose levels and treatment periods to isolate confounding variables .
- Meta-regression : Adjust for covariates like baseline FEV1 or patient age to refine pooled effect estimates .
- Dose bridging : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma cortisol suppression (a biomarker for systemic exposure) with clinical outcomes .
Advanced: What methodologies are used to identify and quantify impurities like 11,17-Difuroate Mometasone Furoate Impurity E?
Methodological Answer:
- Forced degradation studies : Expose the drug to acid (0.1 N HCl), alkali (0.1 N NaOH), oxidative (H2O2), and photolytic stress. Impurity E (C32H32Cl2O8) is typically observed under alkaline conditions (12.4% degradation) .
- Chromatographic resolution : Use RP-UPLC with a C18 column and gradient elution (acetonitrile:phosphate buffer) to separate impurities. Relative response factors (RRFs) are calculated for accurate quantitation .
- Structural confirmation : Compare LC-MS/MS fragmentation patterns with certified reference materials (e.g., CAS 1370190-33-2) .
Basic: What efficacy endpoints are most relevant in clinical trials for pediatric asthma?
Methodological Answer:
Primary endpoints should include:
- Lung function : FEV1 (forced expiratory volume in 1 second) and AM PEF (peak expiratory flow) improvements over placebo .
- Quality of life : Pediatric Asthma Quality of Life Questionnaire (PAQLQ) scores, where a 0.22-point difference (p=0.014) indicates clinically meaningful change .
- Safety : Monitor adverse events (e.g., pharyngitis) with similar incidence rates to placebo as a benchmark .
Advanced: How can researchers optimize stability-indicating methods for mometasone furoate in combination therapies (e.g., with formoterol)?
Methodological Answer:
- Degradation profiling : Assess compatibility under accelerated conditions (40°C/75% RH) to identify interactions between mometasone furoate and co-formulated drugs (e.g., formoterol fumarate) .
- Column selection : Use a phenyl-hexyl stationary phase to resolve polar degradation products of both compounds .
- Validation parameters : Include specificity for all degradation products and accuracy testing across combined dose ranges (e.g., 0.005–0.2 mg) .
Basic: What statistical approaches are recommended for survival analysis in nasal spray trials?
Methodological Answer:
- Kaplan-Meier curves : Compare time-to-relief distributions between mometasone furoate and placebo groups. Median relief times (35.9 vs. 72 hours) highlight efficacy .
- Log-rank test : Confirm significance (p<0.001) in censored data (e.g., patients reporting "no relief" at Day 3) .
- Cox regression : Adjust for covariates like baseline symptom severity to minimize bias .
Advanced: How do researchers assess the genotoxic risk of mometasone furoate impurities?
Methodological Answer:
- In vitro assays : Conduct Ames test (for mutagenicity), mouse lymphoma assay (clastogenicity), and micronucleus tests. Mometasone furoate itself is non-mutagenic but shows chromosomal aberrations in specific cell lines (e.g., Chinese hamster ovary) .
- In vivo studies : Use rat hepatocyte unscheduled DNA synthesis (UDS) assays to confirm no genotoxic risk at therapeutic doses .
Basic: What formulation challenges arise in developing mometasone furoate nasal suspensions?
Methodological Answer:
- Particle size control : Ensure monohydrate crystals (from PCT/US91/06249 protocols) are <5 µm to prevent nasal irritation .
- Excipient compatibility : Use water-soluble stabilizers (e.g., ceteareth-20) to prevent aggregation in aqueous suspensions .
- Dose uniformity : Validate metered spray devices to deliver 50 µg/actuation with ≤15% variability .
Advanced: What preclinical models are used to evaluate mometasone furoate’s teratogenic potential?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
